solubility of 2-Azido-1-phenylethanol in organic solvents
solubility of 2-Azido-1-phenylethanol in organic solvents
An In-depth Technical Guide to the Solubility of 2-Azido-1-phenylethanol in Organic Solvents
Authored by: A Senior Application Scientist
Abstract
2-Azido-1-phenylethanol is a chiral alcohol of significant interest in medicinal chemistry and drug development. Its bifunctional nature, featuring a hydroxyl group and a highly versatile azide moiety, makes it a valuable building block for synthesizing complex molecules, particularly through bioorthogonal "click chemistry" reactions.[1] A thorough understanding of its solubility in various organic solvents is paramount for its effective use in synthesis, purification, and formulation. This guide provides a comprehensive analysis of the theoretical principles governing the solubility of 2-Azido-1-phenylethanol, predictive insights based on its molecular structure, and robust, field-proven experimental protocols for the quantitative determination of its solubility.
Introduction: The Chemical Significance of 2-Azido-1-phenylethanol
2-Azido-1-phenylethanol, with the chemical formula C₈H₉N₃O, is an aromatic compound featuring three key functional groups: a phenyl ring, a secondary alcohol (hydroxyl group), and an azide group.[2] This unique combination imparts a specific set of physicochemical properties that dictate its behavior in different chemical environments.
-
The Phenyl Group: A non-polar, aromatic ring that favors interactions with non-polar and aromatic solvents.
-
The Hydroxyl Group (-OH): A polar, protic group capable of forming hydrogen bonds, which promotes solubility in polar protic solvents like alcohols.
-
The Azide Group (-N₃): A polar, aprotic functional group that contributes to the overall polarity of the molecule and is a key handle for "click chemistry," a class of highly efficient and specific reactions used in drug discovery and bioconjugation.[1][3]
The solubility of this compound is not merely a physical constant; it is a critical parameter that influences reaction kinetics, dictates the choice of purification methods such as crystallization, and impacts its handling and formulation in downstream applications. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies to confidently work with this versatile molecule.
Theoretical Framework and Predictive Analysis
While specific quantitative solubility data for 2-azido-1-phenylethanol is not extensively published, we can predict its behavior with high confidence by applying fundamental principles of chemical interactions and comparing it to structurally similar molecules.
The "Like Dissolves Like" Principle
The solubility of a solute in a solvent is governed by the intermolecular forces between them. The adage "like dissolves like" is the cornerstone of this principle, meaning that substances with similar polarities are more likely to be miscible.[4]
-
Polar Solvents (e.g., Methanol, Ethanol, Water): These solvents will primarily interact with the polar hydroxyl and azide groups of 2-azido-1-phenylethanol. The hydroxyl group's ability to hydrogen bond is a strong driver for solubility in polar protic solvents.
-
Non-Polar Solvents (e.g., Hexane, Toluene): These solvents will interact favorably with the non-polar phenyl ring through van der Waals forces.
-
Intermediate Polarity Solvents (e.g., Dichloromethane, Ethyl Acetate): These solvents can interact with both the polar and non-polar regions of the molecule, often providing a good balance for solubility.
Structural Analogs as a Predictive Tool
We can infer the solubility profile of 2-azido-1-phenylethanol by examining its parent compound, 1-phenylethanol.
-
1-Phenylethanol: This analog, lacking the azide group, is reported to be soluble in organic solvents like ethanol, methanol, and ether, but only slightly soluble in water.[5] Its solubility generally increases with temperature.[5]
-
2-Amino-1-phenylethanol: This related compound, where the azide is replaced by an amine, shows good solubility in DMSO (≥23.2 mg/mL) and ethanol (≥11.25 mg/mL).[6]
The azide group is more polar than a hydrogen atom but is a weaker hydrogen bond acceptor than an amine. Therefore, it is logical to predict that 2-azido-1-phenylethanol will be readily soluble in a range of polar organic solvents like short-chain alcohols, THF, and ethyl acetate, moderately soluble in less polar solvents like dichloromethane and toluene, and have low solubility in highly non-polar solvents like hexanes. Its water solubility is expected to be low.
Key Factors Influencing Solubility
Several physical factors can be manipulated to control the dissolution of 2-azido-1-phenylethanol.[7]
-
Temperature: For most solid organic compounds, solubility increases with increasing temperature.[8] This is because the additional thermal energy helps overcome the lattice energy of the solid and promotes the mixing of solute and solvent molecules. This principle is fundamental to purification by recrystallization.
-
Polarity: As discussed, the polarity match between the solute and solvent is a primary determinant of solubility.[7]
-
Molecular Size: While not a variable for the compound itself, larger molecules generally have lower solubility due to the increased energy required for solvent molecules to surround them.[7]
-
Pressure: Pressure has a negligible effect on the solubility of solids and liquids but significantly impacts gases.[4]
Caption: Predicted interactions and resulting solubility.
Quantitative Data Summary (Predictive)
The following table summarizes the predicted qualitative solubility of 2-azido-1-phenylethanol in common laboratory solvents, categorized by solvent type. This serves as a practical starting point for experimental work.
| Solvent Category | Example Solvents | Predicted Solubility | Primary Interaction Mechanism |
| Polar Protic | Methanol, Ethanol, Isopropanol | High | Hydrogen bonding with the -OH group. |
| Polar Aprotic | Tetrahydrofuran (THF), Acetone, DMSO | High | Dipole-dipole interactions with -OH and -N₃ groups. |
| Halogenated | Dichloromethane (DCM) | Moderate to High | Dipole-dipole interactions. |
| Ester | Ethyl Acetate (EtOAc) | Moderate to High | Dipole-dipole interactions. |
| Aromatic | Toluene, Benzene | Moderate | Van der Waals forces with the phenyl ring. |
| Non-Polar | Hexanes, Heptane | Low | Weak van der Waals forces. |
| Aqueous | Water | Low / Sparingly Soluble | Limited hydrogen bonding capacity vs. strong intermolecular forces in water. |
Experimental Protocols for Solubility Determination
As a self-validating system, experimental verification is crucial. The following protocols provide robust methodologies for determining solubility in the laboratory.
Protocol 1: Rapid Qualitative Solubility Assessment
Objective: To quickly determine if the compound is "soluble," "partially soluble," or "insoluble" in a range of solvents at room temperature.
Methodology:
-
Preparation: Add approximately 10 mg of 2-azido-1-phenylethanol to a small, clean vial.
-
Solvent Addition: Add the chosen solvent dropwise (e.g., 0.1 mL at a time) while vortexing or stirring.
-
Observation: Observe the mixture after each addition.
-
Soluble: The solid completely dissolves to form a clear solution within 1 mL of solvent.
-
Partially Soluble: Some solid remains undissolved even after adding up to 3 mL of solvent, but a noticeable amount has dissolved.
-
Insoluble: The solid does not appear to dissolve at all after adding 3 mL of solvent.
-
-
Documentation: Record the observations for each solvent tested.
Protocol 2: Quantitative Solubility Determination (Shake-Flask Method)
Objective: To accurately measure the equilibrium solubility of 2-azido-1-phenylethanol in a specific solvent at a controlled temperature. This method is considered a gold standard.[9]
Caption: Workflow for the Shake-Flask solubility method.
Detailed Step-by-Step Methodology:
-
System Preparation:
-
Add an excess amount of 2-azido-1-phenylethanol to a sealed, screw-cap vial containing a known volume of the desired solvent. The presence of excess solid is critical to ensure equilibrium is reached with a saturated solution.
-
Place the vial in a temperature-controlled shaker or on a stir plate within a constant temperature bath (e.g., 25 °C).
-
-
Equilibration:
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24 to 48 hours). The system is at equilibrium when the concentration of the dissolved solute remains constant over time.
-
-
Sampling:
-
Cease agitation and allow the excess solid to settle for several hours at the same constant temperature.
-
Carefully withdraw a known volume of the clear supernatant using a syringe. To prevent premature precipitation, ensure the syringe is at the same temperature as the solution.
-
Immediately filter the collected sample through a chemically compatible syringe filter (e.g., PTFE, 0.22 µm pore size) into a pre-weighed vial. This step is crucial to remove any microscopic solid particles.
-
-
Quantification (Choose one method):
-
a) Gravimetric Analysis:
-
Accurately weigh the vial containing the filtered saturated solution.
-
Remove the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature low enough to prevent degradation of the compound.
-
Once the solvent is fully evaporated, weigh the vial again. The mass of the remaining solid represents the amount of dissolved solute.
-
Calculate solubility: Solubility (mg/mL) = (Mass of residue in mg) / (Volume of sample in mL).
-
-
b) Chromatographic Analysis (HPLC):
-
Prepare a calibration curve using standard solutions of 2-azido-1-phenylethanol of known concentrations.
-
Dilute the filtered saturated solution with a suitable mobile phase to bring its concentration within the range of the calibration curve.
-
Analyze the diluted sample by HPLC (with a UV detector set to an appropriate wavelength for the phenyl ring, e.g., ~254 nm) and determine the concentration from the calibration curve.
-
Calculate the original solubility, accounting for the dilution factor.
-
-
Conclusion and Practical Recommendations
The solubility of 2-azido-1-phenylethanol is a direct consequence of its molecular structure, which contains both polar and non-polar functionalities. It is predicted to be highly soluble in polar organic solvents (alcohols, THF, acetone) and moderately soluble in aromatic and halogenated solvents. Its solubility in non-polar alkanes and water is expected to be low. For practical applications, temperature is a key tool for modulating solubility, particularly for purification via recrystallization. The experimental protocols provided in this guide offer a robust framework for obtaining reliable, quantitative solubility data, which is essential for optimizing synthetic procedures, developing purification strategies, and advancing drug discovery programs that utilize this valuable chemical intermediate.
References
- Solubility of Things. (n.d.). 1-Phenylethanol.
- AAT Bioquest. (2022, April 18). What factors affect solubility?
- APExBIO. (n.d.). 2-Amino-1-phenylethanol.
- Google Patents. (n.d.). Method for determining solubility of a chemical compound.
- Global Market Insights. (2022, June 21). 4 major applications impacting the future of 2-phenylethanol industry.
- PubChem. (n.d.). 1-Phenylethanol.
- MDPI. (n.d.). Biotechnological 2-Phenylethanol Production: Recent Developments.
- Chemistry LibreTexts. (2026, January 27). 13.3: Factors Affecting Solubility.
- FOI. (n.d.). Quantitation of Azide and Lead in Lead Azide by Voltammetric Method.
- Supplementary Information. (n.d.). 2-Azido-1-phenylethanol (11).
- FCT EMIS. (n.d.). Factors Affecting solubility curve.
- University of Manitoba. (2023, August 31). Solubility of Organic Compounds.
- Master Organic Chemistry. (2010, October 6). Functional Groups In Organic Chemistry.
- Benchchem. (n.d.). Application Notes and Protocols for 5-azido-2H-1,3-benzodioxole in Drug Discovery and Development.
- ResearchGate. (n.d.). Studies on the solubility of phenolic compounds.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. minio.scielo.br [minio.scielo.br]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. fctemis.org [fctemis.org]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. apexbt.com [apexbt.com]
- 7. What factors affect solubility? | AAT Bioquest [aatbio.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
